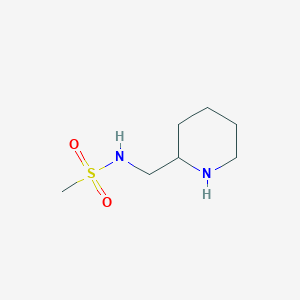

N-(piperidin-2-ylmethyl)methanesulfonamide

Description

Significance of Piperidine (B6355638) and Methanesulfonamide (B31651) Moieties in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer desirable properties to a molecule, such as improved solubility, metabolic stability, and the capacity to engage in specific interactions with biological targets. ccspublishing.org.cnnih.gov The flexible, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimal binding to receptors and enzymes. ccspublishing.org.cn Piperidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects. researchgate.netclinmedkaz.org

Similarly, the methanesulfonamide moiety (-SO₂NHCH₃) is a key functional group in drug design. It is often employed as a bioisostere for carboxylic acids or phenols, offering improved metabolic stability and oral bioavailability. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov Furthermore, the incorporation of a methanesulfonamide group can modulate the physicochemical properties of a compound, such as its acidity and lipophilicity, thereby enhancing its drug-like characteristics.

The strategic combination of the piperidine scaffold with the methanesulfonamide group in N-(piperidin-2-ylmethyl)methanesulfonamide is therefore a rational approach in the design of novel bioactive molecules.

Overview of Academic Research Trajectories for this compound and its Analogues

While dedicated studies on this compound are not yet abundant in publicly accessible literature, the research trajectories of its analogues provide valuable insights into its potential areas of application. Academic investigations into structurally related compounds have focused on several key therapeutic areas:

Enzyme Inhibition: A significant area of research involves the synthesis and evaluation of N-sulfonylpiperidines as enzyme inhibitors. For instance, studies have explored sulfonamide derivatives bearing a piperidine nucleus for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are relevant in the context of neurodegenerative diseases and inflammation. researchgate.net

Receptor Modulation: Derivatives of piperidin-2-ylmethylamine, the core of the target compound, have been investigated as modulators of various receptors. For example, complex analogues have been synthesized and evaluated as potent and selective agonists at 5-HT1A receptors, suggesting potential applications in the treatment of depression and anxiety.

Anticancer and Anti-inflammatory Activity: The piperidine scaffold is a common feature in compounds designed for anticancer and anti-inflammatory applications. Research into piperidine-2,4,6-trione derivatives has demonstrated their anti-inflammatory properties. nih.gov The unique ability of piperidine to combine with various molecular fragments makes it a valuable tool in the creation of new drugs with potential pharmacological effects in oncology and immunology. clinmedkaz.org

Antimicrobial Agents: The combination of a sulfonamide with a piperidine moiety has been explored for the development of new antibacterial agents. Such compounds can be designed to target essential bacterial enzymes, offering a potential strategy to combat antibiotic resistance. nih.gov

The following table summarizes the research areas and findings for analogues of this compound:

| Research Area | Analogue Class | Key Findings |

| Enzyme Inhibition | N-sulfonylpiperidines | Inhibition of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net |

| Receptor Modulation | Piperidin-2-ylmethylamine derivatives | Potent and selective agonism at 5-HT1A receptors. |

| Anti-inflammatory | Piperidine-2,4,6-trione derivatives | Demonstrated anti-inflammatory activity. nih.gov |

| Antimicrobial | Sulfonamide-piperidine hybrids | Potential as antibacterial agents. nih.gov |

Core Research Themes and Future Directions

Based on the established significance of its constituent moieties and the research trajectories of its analogues, the core research themes for this compound are likely to revolve around its potential as a modulator of enzymes and receptors implicated in a variety of diseases.

Future research directions for this compound and its derivatives are anticipated to include:

Systematic Synthesis and Biological Screening: A primary focus will be the development of efficient synthetic routes to this compound and a library of its analogues with diverse substitutions on the piperidine ring and the methanesulfonamide nitrogen. These compounds would then undergo broad biological screening to identify potential therapeutic activities.

Target Identification and Validation: For any identified bioactive analogues, significant effort will be directed towards identifying their specific molecular targets. This will involve a range of techniques, from biochemical assays to computational modeling. clinmedkaz.org

Structure-Activity Relationship (SAR) Studies: Once a lead compound and its target are identified, detailed SAR studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties. This iterative process of chemical modification and biological testing is fundamental to drug discovery. ontosight.ai

Exploration of Novel Therapeutic Areas: Given the versatility of the piperidine and sulfonamide motifs, future research may uncover unexpected therapeutic applications for this class of compounds. Emerging areas of interest for piperidine-containing compounds include the development of agents for neurodegenerative diseases, metabolic disorders, and rare diseases. ccspublishing.org.cn

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDATXAEQVWQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Disconnection Analysis of the N-(piperidin-2-ylmethyl)methanesulfonamide Framework

A retrosynthetic analysis of this compound suggests several viable disconnection points. The most logical primary disconnection is at the sulfonamide (N-S) bond. This simplifies the target molecule into two key synthons: piperidin-2-ylmethanamine and methanesulfonyl chloride. This approach is advantageous due to the commercial availability and relatively low cost of methanesulfonyl chloride.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection Bond | Resulting Synthons | Synthetic Strategy |

| N-S (Sulfonamide) | Piperidin-2-ylmethanamine and Methanesulfonyl chloride | Convergent synthesis via sulfonylation of the primary amine. |

| C2-C (Alkyl) | 2-Formylpiperidine or 2-cyanopiperidine | Stepwise synthesis involving functional group manipulation of a pre-formed piperidine (B6355638) ring. |

Advanced Synthetic Routes to Substituted Piperidine Scaffolds

Intramolecular cyclization reactions are also a powerful tool for piperidine synthesis. These can include aza-Diels-Alder reactions, reductive amination of δ-amino ketones, and ring-closing metathesis of appropriate diene-containing amines. These methods offer a high degree of control over the substitution pattern of the resulting piperidine ring.

Stereoselective Synthesis of this compound Enantiomers

The C2 position of the piperidine ring in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest. Several strategies can be employed to achieve this.

The use of a chiral pool approach, starting from readily available enantiopure starting materials such as amino acids (e.g., L-lysine), is a common strategy. Asymmetric catalysis, employing chiral catalysts for key bond-forming reactions like asymmetric hydrogenation or cyclization, can also provide access to enantiomerically enriched piperidine intermediates. Furthermore, the use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of subsequent reactions, with the auxiliary being removed in a later step.

Functionalization of the Methanesulfonamide (B31651) Moiety

While the methanesulfonamide group is generally stable, its functionalization can be achieved under specific conditions to generate analogues. The nitrogen atom of the sulfonamide can be alkylated or acylated, although this typically requires strong bases and electrophiles. More advanced methods for the late-stage functionalization of sulfonamides have been developed, including C-H activation of the methyl group, although this remains a challenging transformation.

Cascade Reactions and Multicomponent Approaches for Complex Analogue Synthesis

Cascade reactions and multicomponent reactions (MCRs) offer efficient pathways to construct complex molecular architectures in a single operation. researchgate.net While specific MCRs for the direct synthesis of this compound are not widely reported, general MCRs for the synthesis of highly substituted piperidines are well-established. nih.govresearchgate.net For example, a one-pot reaction involving an aldehyde, an amine, and a dienophile can be envisioned to construct a complex piperidine core that could then be further elaborated to the target molecule or its analogues. ajchem-a.com These strategies are highly valuable in medicinal chemistry for the rapid generation of compound libraries.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of the this compound framework. As mentioned, the catalytic hydrogenation of a pyridine (B92270) precursor is a key method for the formation of the piperidine ring. Transition metal-catalyzed cross-coupling reactions can be employed to introduce substituents onto the piperidine or pyridine ring at an earlier stage of the synthesis. For instance, a Suzuki or Buchwald-Hartwig coupling could be used to attach a precursor to the aminomethyl side chain at the 2-position of a protected pyridine ring before the reduction step.

Table 2: Overview of Catalytic Methods in Piperidine Synthesis

| Catalytic Method | Reaction Type | Application in Synthesis |

| Heterogeneous Catalysis | Hydrogenation | Reduction of a pyridine ring to a piperidine ring. |

| Homogeneous Catalysis | Asymmetric Hydrogenation | Stereoselective synthesis of chiral piperidine intermediates. |

| Transition Metal Catalysis | Cross-Coupling Reactions | Introduction of substituents on the pyridine or piperidine scaffold. |

| Biocatalysis | Enzymatic Resolution | Separation of enantiomers of piperidine precursors. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Piperidine (B6355638) Ring System

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern, conformation, and stereochemistry can significantly influence the biological activity of a molecule.

Impact of Substitution Patterns on Biological Activity

The introduction of substituents onto the piperidine ring of N-(piperidin-2-ylmethyl)methanesulfonamide can modulate its potency, selectivity, and pharmacokinetic properties. The position, size, and electronic nature of these substituents are critical factors. For instance, small alkyl groups at the 3- or 4-positions could enhance binding affinity through favorable van der Waals interactions with a hypothetical receptor pocket. Conversely, bulky substituents might introduce steric hindrance, leading to a decrease in activity. The introduction of polar groups, such as hydroxyl or amino groups, could provide additional hydrogen bonding opportunities but may also impact properties like membrane permeability.

A hypothetical SAR study exploring substitutions on the piperidine ring might yield results similar to those presented in Table 1.

Table 1: Hypothetical Biological Activity of Piperidine-Substituted Analogs

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1 (Parent) | H | H | 50 |

| 2 | 3-CH3 | H | 25 |

| 3 | 4-CH3 | H | 30 |

| 4 | 4-OH | H | 75 |

| 5 | 4-Phenyl | H | 200 |

Influence of Ring Conformation and Stereochemistry

The piperidine ring can adopt various chair and boat conformations, and the preferred conformation can influence the spatial orientation of its substituents. The C2-substituted piperidine in this compound has a chiral center, meaning it exists as a pair of enantiomers ((R) and (S)). The biological activity of these enantiomers can differ significantly, as they will interact differently with a chiral biological target such as a receptor or enzyme. One enantiomer may exhibit higher affinity and/or efficacy than the other.

It is common in drug development to find that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. A study comparing the activity of the individual enantiomers of this compound would be crucial for its development.

Table 2: Hypothetical Biological Activity of (R)- and (S)-Enantiomers

| Compound | Stereochemistry | Biological Activity (IC50, nM) |

|---|---|---|

| 6 | (R) | 15 |

| 7 | (S) | 150 |

| 1 (Racemic) | (R/S) | 50 |

Derivatization Strategies for the Methanesulfonamide (B31651) Group

Modifications to the Sulfonamide Nitrogen

Alkylation or acylation of the sulfonamide nitrogen removes the hydrogen atom, which can have several consequences. This modification can alter the electronic properties of the sulfonamide group and its ability to act as a hydrogen bond donor. Furthermore, the introduction of alkyl or acyl groups can introduce steric bulk, which may either be beneficial or detrimental to binding, depending on the topology of the binding site. Research on other sulfonamides has shown that N-alkylation can sometimes lead to a decrease in inhibitory potential.

Table 3: Hypothetical Biological Activity of N-Alkyl and N-Acyl Analogs

| Compound | R | Biological Activity (IC50, nM) |

|---|---|---|

| 1 (Parent) | H | 50 |

| 8 | CH3 | 100 |

| 9 | C2H5 | 150 |

| 10 | COCH3 | 250 |

The N-H bond of the methanesulfonamide group is a potential hydrogen bond donor. This interaction can be crucial for anchoring the molecule within its biological target's binding site. The acidic nature of this proton can lead to a strong hydrogen bond with a suitable acceptor on the protein, such as a carboxylate or a backbone carbonyl oxygen. The loss of this hydrogen bond upon N-alkylation or N-acylation, as illustrated in the hypothetical data in Table 3, often results in a significant decrease in binding affinity and, consequently, biological activity. This highlights the importance of the sulfonamide N-H as a key pharmacophoric feature. Computational modeling and X-ray crystallography of the compound bound to its target would be invaluable in confirming the precise role of this hydrogen bond.

Alterations of the Alkylsulfonyl Moiety

The methanesulfonamide moiety in this compound is a critical component for its biological activity, primarily acting as a hydrogen bond donor and acceptor, thereby influencing the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies on related aryl sulfonamide derivatives have demonstrated that modifications to the alkylsulfonyl group can significantly impact potency and selectivity.

Research into a series of piperidinylaminomethyl aryl sulfonamides as 5-HT6 receptor antagonists revealed that the nature of the substituent on the sulfonyl group is a key determinant of activity. While direct alterations from an alkyl to other groups for this compound are not extensively documented in publicly available research, inferences can be drawn from broader studies on sulfonamide-containing compounds. For instance, the replacement of the methyl group with larger alkyl groups, such as ethyl or propyl, can probe for steric constraints within the binding pocket. A general trend observed in related series is that bulky substituents may lead to a decrease in activity due to steric hindrance.

Bioisosteric replacement of the methyl group is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, replacing the methyl group with a trifluoromethyl group can enhance metabolic stability and binding affinity due to the electron-withdrawing nature of fluorine. The table below summarizes hypothetical alterations and their predicted impact based on general principles of medicinal chemistry and findings from related compound series.

| Modification of Alkylsulfonyl Moiety | Rationale | Predicted Impact on Activity | Supporting Evidence from Related Series |

|---|---|---|---|

| Methyl to Ethyl/Propyl | Probe for steric tolerance in the binding site. | Likely decrease in activity due to potential steric clashes. | SAR studies on various receptor antagonists show that increased bulk on the sulfonamide can be detrimental to binding. |

| Methyl to Cyclopropyl | Introduce conformational rigidity and explore new binding interactions. | Variable; could increase or decrease activity depending on the specific interactions in the binding pocket. | Cyclopropyl groups have been used as bioisosteres for larger alkyl groups with mixed success in different compound series. |

| Methyl to Trifluoromethyl | Enhance metabolic stability and potentially increase binding affinity through favorable electronic interactions. | Potential for increased activity and improved pharmacokinetic profile. | Trifluoromethyl groups are well-established bioisosteres for methyl groups, often leading to improved properties. |

| Methyl to Amino Group (Sulfamide) | Alter hydrogen bonding capacity and polarity. | Significant change in activity is expected, as the sulfamide (B24259) moiety has different electronic and hydrogen bonding properties compared to a sulfonamide. | Sulfamides are a distinct functional group and their introduction would represent a significant scaffold hop. |

Exploration of Linker Modifications Between Piperidine and Methanesulfonamide

The methylene (B1212753) linker connecting the piperidine ring and the methanesulfonamide nitrogen in this compound plays a crucial role in defining the spatial relationship between these two key pharmacophoric features. Modifications to this linker, including changes in length, rigidity, and polarity, can have a profound impact on the compound's biological activity by altering its conformational preferences and ability to adopt the optimal binding pose.

Increasing the length of the linker, for example, by introducing an ethyl or propyl chain, would increase the flexibility of the molecule. This could be advantageous if the binding pocket requires a more extended conformation, but it could also be detrimental due to an entropic penalty upon binding. Conversely, shortening the linker is often not feasible due to synthetic challenges and the potential for introducing ring strain.

Introducing rigidity into the linker, for instance, by incorporating a double bond or a small ring system, can lock the molecule into a more defined conformation. If this conformation aligns with the bioactive conformation, a significant increase in potency can be observed. However, if the rigidified conformation is not favorable for binding, a substantial loss of activity will result.

The polarity of the linker can also be modulated. For instance, the introduction of a hydroxyl group on the linker could provide an additional hydrogen bonding interaction with the target, potentially enhancing affinity. The following table outlines several potential linker modifications and their theoretical implications on the molecule's activity, based on principles of medicinal chemistry and SAR trends from analogous systems.

| Linker Modification | Rationale | Predicted Impact on Activity | General SAR Principles |

|---|---|---|---|

| Homologation (e.g., ethyl, propyl linker) | Vary the distance and orientation between the piperidine and sulfonamide moieties. | Activity is expected to be highly sensitive to linker length; an optimal length likely exists for productive binding. | In many ligand-receptor interactions, a specific distance between pharmacophoric groups is required for optimal binding. |

| Introduction of Rigidity (e.g., double bond, cyclopropane) | Restrict conformational flexibility to favor the bioactive conformation. | Potentially large increase in activity if the rigidified conformation is the bioactive one; otherwise, a significant decrease. | Pre-organizing a ligand into its bioactive conformation can reduce the entropic cost of binding. |

| Introduction of Polar Groups (e.g., hydroxyl, ether) | Introduce new hydrogen bonding opportunities and modify solubility. | Could enhance activity if a hydrogen bond donor/acceptor is present in the corresponding region of the binding site. | The introduction of polar functionality can improve pharmacokinetic properties and add specific interactions with the target. |

| Alkylation of the Linker Carbon | Probe for steric tolerance and introduce a chiral center. | Likely to decrease activity due to steric hindrance, but stereospecific interactions could lead to enantiomeric-differentiated activity. | Small alkyl substituents on a linker can influence the conformational preference of the molecule. |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design strategies such as pharmacophore modeling are invaluable for understanding the key chemical features required for biological activity and for the design of new, potent analogs. dovepress.com A pharmacophore model for the this compound series would typically be generated based on a set of structurally diverse and biologically active compounds.

The essential features of a pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: The sulfonamide oxygen atoms.

A Hydrogen Bond Donor: The sulfonamide N-H group.

A Positive Ionizable Feature: The piperidine nitrogen, which is expected to be protonated at physiological pH.

A Hydrophobic/Aromatic Feature: While the parent compound lacks a large hydrophobic group, analogs often incorporate aromatic rings attached to the piperidine or sulfonamide moieties, which would be represented as a hydrophobic or aromatic feature in the pharmacophore model.

A hypothetical pharmacophore model for this series is depicted below, highlighting the key interaction points. This model can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the desired pharmacophoric features and spatial arrangement. Furthermore, it can guide the design of new analogs by suggesting positions for modification and functional group incorporation to enhance target engagement.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For the this compound series, a QSAR model could be developed to predict the activity of untested analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

To build a robust QSAR model, a dataset of compounds with well-defined structural variations and corresponding biological activity data is required. Various molecular descriptors would be calculated for each compound, capturing its physicochemical, electronic, and steric properties. These descriptors can include:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA).

3D Descriptors: Molecular shape indices, van der Waals volume, and dipole moment.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would then be employed to develop a mathematical equation that correlates a subset of these descriptors with the observed biological activity. researchgate.net

A hypothetical QSAR equation might take the form:

log(1/IC50) = c0 + c1logP + c2TPSA + c3*DipoleMoment

Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model, once validated, can be a powerful tool in the lead optimization process. For instance, a 3D-QSAR study on a series of piperidinylaminomethyl aryl sulfonamides as 5-HT6 antagonists yielded a statistically significant model that was used to predict the activity of newly designed compounds. jscimedcentral.com

The following table presents a hypothetical dataset that could be used for a QSAR study, illustrating the types of descriptors and activity data that would be considered.

| Compound | R Group (on Sulfonamide) | logP | TPSA (Ų) | Molecular Weight (g/mol) | Biological Activity (IC50, nM) |

|---|---|---|---|---|---|

| 1 | Methyl | 1.2 | 65.4 | 220.3 | 150 |

| 2 | Ethyl | 1.6 | 65.4 | 234.3 | 250 |

| 3 | Phenyl | 2.8 | 65.4 | 282.4 | 50 |

| 4 | 4-Chlorophenyl | 3.5 | 65.4 | 316.8 | 25 |

This data could then be used to generate a QSAR model to guide the synthesis of further analogs with potentially improved activity.

Pharmacological and Biological Research Frameworks

Investigation of Molecular Target Interactions and Mechanisms

A thorough investigation into the molecular targets of a compound is fundamental to understanding its potential therapeutic effects and mechanism of action. This typically involves a series of assays to determine its binding affinity and functional activity at various receptors and enzymes.

Receptor Binding Affinity and Selectivity Profiling

Binding assays are crucial for identifying which receptors a compound interacts with and the strength of that interaction. High affinity and selectivity for a specific receptor subtype are often desirable qualities in a drug candidate to minimize off-target effects.

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory function. nih.gov Modulation of NMDA receptors can have significant effects on the central nervous system. nih.govmdpi.com There are no public records of N-(piperidin-2-ylmethyl)methanesulfonamide having been screened for its binding affinity at NMDA receptors.

Opioid Receptors: The opioid receptor system is a primary target for pain management. nih.gov Understanding a compound's affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors is essential to predict its analgesic potential and side-effect profile. nih.gov To date, the interaction of this compound with opioid receptors has not been reported in the scientific literature.

Kinase Inhibitors: Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov Screening for kinase inhibition is a common step in drug discovery. nih.gov There is no available data on the kinase inhibitory activity of this compound.

Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile | Source |

|---|---|---|---|

| NMDA Receptors | No data available | No data available | N/A |

| Opioid Receptors | No data available | No data available | N/A |

| Kinases | No data available | No data available | N/A |

Enzyme Inhibition Kinetics and Specificity

Determining how a compound affects enzyme activity is another critical aspect of its pharmacological profiling. This includes understanding the potency and specificity of inhibition.

HIF-1α Modulation: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a key role in the cellular response to low oxygen levels and is a target in cancer and inflammatory diseases. nih.govnih.gov The effect of this compound on HIF-1α activity has not been investigated.

EGFR/HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are important targets in oncology. nih.gov Inhibition of these receptors can block tumor growth. mdpi.com There is no published research on the potential for this compound to inhibit EGFR or HER2.

Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (IC50/Ki, µM) | Mechanism of Inhibition | Source |

|---|---|---|---|

| HIF-1α | No data available | No data available | N/A |

| EGFR/HER2 | No data available | No data available | N/A |

Cellular Signaling Pathway Modulation

Understanding how a compound alters cellular signaling pathways provides insight into its broader biological effects.

Inflammatory Pathways: Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways, such as the NF-κB and MAPK pathways, are of significant therapeutic interest. nih.govnih.gov The influence of this compound on these pathways is unknown.

Cancer Pathways: The development of cancer involves the dysregulation of multiple signaling pathways that control cell proliferation, survival, and metastasis. nih.gov There is no evidence to suggest that this compound has been studied for its effects on cancer-related signaling pathways.

In Vitro Pharmacological Characterization

Following the identification of molecular targets, in vitro studies in cellular models are necessary to determine a compound's efficacy and functional effects in a biological context.

Cellular Efficacy Assays in Relevant Biological Models

These assays measure the biological response of cells to a compound, providing a measure of its functional potency. No studies have been published detailing the cellular efficacy of this compound in any biological model.

Receptor Occupancy Studies in Cellular Systems

Receptor occupancy studies determine the percentage of receptors that are bound by a compound at a given concentration. This information is valuable for correlating target engagement with cellular effects. There is no available data on the receptor occupancy of this compound in any cellular system.

In Vitro Pharmacological Data for this compound

| Assay Type | Biological Model | Endpoint Measured | Potency (EC50/IC50) | Source |

|---|---|---|---|---|

| Cellular Efficacy | No data available | No data available | No data available | N/A |

| Receptor Occupancy | No data available | No data available | No data available | N/A |

Comprehensive Search Reveals No Publicly Available Preclinical Data for this compound

Following an extensive and thorough search of public scientific literature, databases, and other scholarly resources, no specific preclinical data corresponding to the pharmacological and biological research frameworks for the chemical compound This compound has been identified.

The requested information, focusing on mechanistic elucidation in preclinical models, is not available in the public domain. Specifically, searches for:

Target engagement studies in animal models

Proof-of-concept efficacy in disease-relevant preclinical models, including neuroprotective, antitumor, or anti-inflammatory activities

did not yield any results for this particular compound. While research exists for other molecules containing piperidine (B6355638) or methanesulfonamide (B31651) moieties, these compounds are structurally distinct, and their biological activities cannot be scientifically attributed to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. The absence of published research indicates that this specific compound may not have been subjected to the detailed preclinical investigations specified, or such research has not been made publicly available.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as N-(piperidin-2-ylmethyl)methanesulfonamide, might interact with a biological target, typically a protein receptor.

Binding Mode Predictions and Interaction Analysis

Through molecular docking simulations, it is possible to predict the binding mode of this compound within the active site of a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, in studies of other sulfonamide derivatives containing a piperidine (B6355638) moiety, molecular docking has been successfully employed to identify crucial interactions with the amino acid residues of target enzymes. mdpi.comresearchgate.net The binding affinities of such compounds have been calculated, with values ranging from -6.6 to -6.9 kcal/mol, indicating a good fit within the receptor's binding site. researchgate.net A hypothetical docking study of this compound could predict similar interactions, providing insights into its potential mechanism of action.

A detailed analysis of the binding mode could highlight the specific atoms or functional groups of this compound that are critical for binding. This information is invaluable for understanding the structure-activity relationship (SAR) of this compound.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amine (NH) of the piperidine ring, Sulfonamide (NH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Oxygen atoms of the sulfonamide group | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Piperidine ring, Methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Electrostatic Interactions | Charged atoms in the molecule | Charged amino acid residues |

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netmdpi.commdpi.comf1000research.com Starting with the scaffold of this compound, virtual screening can be employed to explore large chemical databases for novel analogues with potentially higher binding affinities or improved selectivity for a specific target. fip.org

This process involves docking a large number of compounds and ranking them based on their predicted binding scores. The top-ranked compounds can then be selected for further experimental testing, significantly accelerating the process of lead discovery. By modifying the substituents on the piperidine ring or the methanesulfonamide (B31651) group, it is possible to design focused libraries of analogues for virtual screening, allowing for a systematic exploration of the chemical space around the parent compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This technique is particularly useful for studying the conformational flexibility of this compound and the stability of its complex with a target protein.

Ligand-Protein Complex Dynamics

Once a plausible binding mode has been identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the movements of atoms over a period of time, it is possible to observe whether the ligand remains bound in its initial predicted pose or if it undergoes significant conformational changes. In silico analysis of other piperidine-based derivatives has demonstrated that MD simulations can confirm the stability of ligand-protein complexes. nih.gov

Key parameters that can be analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations can be used to study the conformational preferences of this compound in different solvents, such as water or a more hydrophobic environment mimicking a biological membrane. This can provide insights into how the molecule might behave in different physiological compartments. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformations and the energetic barriers between them.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. researchgate.netcolab.ws These calculations can be used to determine a wide range of properties of this compound, including its optimized geometry, electronic properties, and reactivity.

DFT studies on similar sulfonamide derivatives have been used to investigate molecular electronic structure properties. researchgate.net Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate various molecular descriptors related to reactivity. For example, the electrophilicity index can be a crucial descriptor for predicting the biological activity of drug candidates. colab.ws

Natural Bond Orbital (NBO) analysis, another quantum chemical method, can be used to study intramolecular charge transfer interactions and stabilization energies, providing a deeper understanding of the molecule's stability. researchgate.netcolab.ws

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the charge distribution across the atoms in the molecule. |

| NBO Analysis | Reveals intramolecular interactions and delocalization of electron density. |

By applying these computational techniques, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound, facilitating its potential development and optimization for various applications.

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis is fundamental to understanding the chemical behavior of a molecule. Methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons within this compound, which in turn predicts its reactivity. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density around the molecule. These maps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets. For this compound, the sulfonamide group and the nitrogen atoms of the piperidine ring are expected to be key regions of interest for molecular interactions.

Illustrative Electronic Properties of this compound:

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Influences solubility and binding orientation. |

Conformational Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound, with its flexible piperidine ring and rotatable bonds, can exist in multiple conformations. Exploring the conformational energy landscape helps identify the most stable, low-energy conformers that are likely to be biologically active. nih.gov

Techniques like molecular dynamics simulations are used to sample the vast conformational space of the molecule. nih.gov These simulations provide a detailed picture of the molecule's dynamic behavior in different environments, such as in aqueous solution, which mimics physiological conditions. The results of these explorations are crucial for understanding how the molecule fits into the binding site of a target protein.

Hypothetical Low-Energy Conformers of this compound:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-S) | Piperidine Conformation |

| 1 | 0.00 | 175° | Chair |

| 2 | 1.25 | 65° | Chair |

| 3 | 3.50 | -70° | Twist-Boat |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Design Optimization

The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME. In silico tools and online servers are widely used to predict these properties early in the drug discovery process, allowing for the optimization of lead compounds. nih.govresearchgate.net For this compound and its derivatives, these predictions can help to improve bioavailability and reduce potential toxicity. researchgate.net

Computational models can predict a range of ADME properties, including intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450. These predictions are based on the molecule's structural features and physicochemical properties, such as lipophilicity (LogP) and aqueous solubility (LogS).

Predicted ADME Properties for this compound:

| Property | Predicted Value (Illustrative) | Implication for Drug Design |

| Human Intestinal Absorption | > 90% | High potential for oral bioavailability. |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low likelihood of being carcinogenic. |

Advanced Computational Methodologies for Drug Design

Advanced computational methods are employed to rationally design novel compounds and optimize lead structures. openmedicinalchemistryjournal.comnih.gov These methodologies can be broadly categorized as either structure-based or ligand-based approaches. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. Techniques like molecular docking are used to predict the binding mode and affinity of this compound and its analogs to a specific protein target. This information can guide the design of modifications to improve binding and, consequently, biological activity.

Ligand-based drug design (LBDD) is utilized when the structure of the target is unknown. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of novel, untested molecules. Pharmacophore modeling, another LBDD technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity.

These advanced computational techniques, often used in combination, play a crucial role in hit-to-lead optimization and the development of drug candidates with improved efficacy and pharmacokinetic profiles. nih.govmdpi.com

Advanced Research Directions and Future Outlook

Development of Multi-Target Directed Ligands Based on N-(piperidin-2-ylmethyl)methanesulfonamide Scaffold

The traditional "one-target, one-drug" approach is increasingly being superseded by the development of multi-target directed ligands (MTDLs) for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.gov The this compound scaffold is a prime candidate for the rational design of MTDLs. This strategy involves the integration of multiple pharmacophores into a single molecule, enabling it to simultaneously modulate several biological targets. mdpi.com

The inherent structural features of the piperidine (B6355638) ring and the methanesulfonamide (B31651) group can be systematically modified or combined with other known pharmacophores. mdpi.com For instance, in the context of Alzheimer's disease, the piperidine moiety could be functionalized to interact with acetylcholinesterase (AChE), while another part of the molecule, potentially linked via the methanesulfonamide, could be designed to inhibit beta-amyloid aggregation or interact with monoamine oxidase (MAO) enzymes. nih.gov The design of such hybrid molecules aims to achieve a synergistic therapeutic effect that is superior to the co-administration of individual drugs, potentially leading to improved efficacy and a reduction in drug-drug interactions. nih.govnih.gov The development of MTDLs from this scaffold will necessitate a deep understanding of the structure-activity relationships for each target and sophisticated synthetic strategies to combine the necessary chemical features in a single, drug-like molecule. mdpi.com

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound and its derivatives, a systems-level understanding is crucial. The integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to achieve this. researchgate.net By analyzing the global changes in genes, proteins, RNA transcripts, and metabolites in response to compound treatment, researchers can gain a comprehensive and unbiased view of its mechanism of action. researchgate.net

This multi-omics approach can help identify novel biological targets and pathways modulated by the compound, uncover potential off-target effects, and reveal biomarkers for predicting treatment response. researchgate.net For example, transcriptomic analysis could reveal changes in gene expression profiles in neuronal cells treated with an this compound derivative, pointing towards its neuroprotective or neuro-restorative pathways. Similarly, proteomic studies could identify specific protein interactions, and metabolomic analyses could uncover alterations in cellular metabolism. The integration of these large datasets requires advanced bioinformatic tools to construct a holistic picture of the compound's cellular impact. researchgate.net

Rational Design of Probes for Biological Systems and Imaging Agents

The this compound scaffold can be adapted for the development of chemical probes and imaging agents to visualize and study biological processes in real-time. By incorporating fluorescent tags or radiolabels, derivatives of this compound can be transformed into powerful tools for biomedical research.

A particularly promising application is the development of radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.gov These non-invasive imaging techniques allow for the quantitative in vivo visualization of biological targets, such as receptors and enzymes in the brain. nih.govmediso.com By labeling a potent and selective this compound-based ligand with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18 for PET) or a gamma-emitting radionuclide (e.g., Technetium-99m or Iodine-123 for SPECT), it may be possible to map the distribution and density of its target in living subjects. nih.govnih.gov This would be invaluable for understanding disease pathology, aiding in diagnosis, and monitoring the therapeutic efficacy of drugs targeting the same biological entity. nih.gov The development of such imaging agents requires careful consideration of pharmacokinetic properties to ensure adequate brain penetration and specific binding to the target of interest.

Application of this compound as a Building Block in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse molecules, which can then be screened for biological activity. muni.cz The this compound core represents an attractive scaffold for the construction of combinatorial libraries. Its structure allows for the introduction of diversity at multiple points, including the piperidine nitrogen, the piperidine ring itself, and the methanesulfonamide group.

By employing solid-phase or solution-phase parallel synthesis techniques, a vast array of analogues can be generated by reacting the core scaffold with a diverse set of building blocks. muni.cz For example, different substituents can be introduced on the piperidine ring to explore the chemical space around a particular biological target. These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activities. This approach significantly accelerates the early stages of drug discovery, enabling the rapid identification of lead compounds for further optimization. nih.gov

Exploration of Novel Therapeutic Areas Based on Evolving Mechanistic Insights

While initial research may focus on a specific therapeutic area, evolving mechanistic insights can open up new avenues for the application of this compound and its derivatives. As our understanding of the compound's biological effects deepens, particularly through the use of omics technologies, unexpected therapeutic opportunities may arise.

For instance, a compound initially investigated for its neurological effects might be found to have potent anti-inflammatory or anti-proliferative properties. The piperidine and sulfonamide moieties are present in a wide range of clinically used drugs with diverse therapeutic applications, including antibacterial, anticancer, and antidiabetic agents. researchgate.netmdpi.comnih.gov Therefore, a systematic evaluation of this compound derivatives in a broad range of biological assays could lead to the discovery of novel therapeutic applications beyond its primary intended use. This highlights the importance of a flexible and exploratory approach in drug discovery and development.

Leveraging Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. mdpi.com These computational tools can be applied at various stages of research on this compound, from initial hit identification to lead optimization and even clinical trial design. nih.govnih.gov

AI and ML algorithms can be used to:

Predict Biological Activity: By training models on large datasets of chemical structures and their corresponding biological activities, it is possible to predict the activity of novel this compound derivatives. mdpi.com

Optimize Molecular Properties: AI can guide the modification of the lead compound to improve its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties. mdpi.com

Analyze Complex Datasets: AI is essential for interpreting the large and complex datasets generated by omics technologies, helping to identify meaningful patterns and correlations. mdpi.com

Q & A

What synthetic methodologies are recommended for preparing N-(piperidin-2-ylmethyl)methanesulfonamide?

Answer:

A common approach involves sulfonylation of a piperidine-derived amine. For example:

React piperidin-2-ylmethylamine with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water).

Validate purity using -NMR (e.g., singlet for -SO-CH at ~3.0 ppm) and LC-MS (expected [M+H] ~233 Da).

Key Validation: Cross-reference spectral data with analogous sulfonamides (e.g., -(2-phenoxyphenyl)methanesulfonamide, -NMR in ) .

How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set is widely used:

Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and UV/Vis absorption (e.g., λ ~250–300 nm).

Compare with experimental UV spectra (e.g., derivatives in ) to validate accuracy .

Solvent effects (e.g., water, ethanol) can be modeled using the Polarizable Continuum Model (PCM).

Data Discrepancy Tip: If computational λ deviates >10 nm from experimental values, re-optimize using higher-level theory (e.g., CAM-B3LYP) or include explicit solvent molecules.

How to resolve contradictions between crystallographic data and computational conformational predictions?

Answer:

Perform single-crystal X-ray diffraction (SC-XRD) to determine ground-state conformation (e.g., torsion angles, dihedral angles).

Compare with DFT-optimized geometries. Discrepancies often arise from crystal packing forces or solvent effects.

Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O, π-stacking) influencing crystal structure (as in ) .

Example: If SC-XRD shows a bent piperidine ring while DFT predicts planarity, lattice stabilization via hydrogen bonding may explain the difference.

What strategies optimize bioactivity through structural modification of this sulfonamide?

Answer:

Piperidine Substitution: Introduce alkyl groups (e.g., isopropyl at C2) to enhance lipophilicity and target binding (see for analogous biofilm inhibitors) .

Sulfonamide Tweaking: Replace methyl with electron-withdrawing groups (e.g., CF) to modulate acidity (pKa) and H-bonding capacity.

Pharmacophore Hybridization: Fuse with bioactive scaffolds (e.g., pyrimidine in ) to exploit dual-target mechanisms .

Validation: Screen analogs in enzyme inhibition assays (e.g., COX-2 in ) and correlate with computational docking results .

How to characterize stability under varying pH and temperature conditions?

Answer:

Thermogravimetric Analysis (TGA): Assess decomposition temperature (T) under nitrogen (heating rate 10°C/min).

pH Stability Study: Incubate in buffers (pH 1–13) at 37°C for 24h, monitor degradation via HPLC (C18 column, acetonitrile/water).

Hydrolytic Susceptibility: Test sulfonamide bond stability by tracking methanesulfonic acid release (e.g., ion chromatography).

Reference Data: Analogous compounds (e.g., -(chloromethylphenyl) derivatives in ) show stability up to 100°C and pH 5–9 .

What analytical techniques are critical for purity assessment?

Answer:

HPLC-PDA: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 210–254 nm.

Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values.

DSC: Check for polymorphic transitions or solvates (melting point >150°C typical for sulfonamides).

Cross-Validation: Compare with spectral libraries (e.g., -(isopropylpiperidinyl)acetamide in ) .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Core Modifications: Synthesize derivatives with varied piperidine substituents (e.g., methyl, benzyl) and sulfonamide groups.

Biological Testing: Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC), and cellular uptake (LC-MS/MS).

QSAR Modeling: Use molecular descriptors (logP, polar surface area) to correlate structure with activity.

Case Study: COX-2 inhibitor NS-398 ( ) exemplifies sulfonamide bioactivity optimization .

How to analyze binding modes with biological targets using molecular docking?

Answer:

Protein Preparation: Retrieve target structure (e.g., COX-2 from PDB: 1PXX), remove water, add hydrogens.

Ligand Docking: Use AutoDock Vina with flexible sulfonamide torsion angles.

Post-Docking Analysis: Identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355).

Validation: Compare with crystallographic data (e.g., pyrimidine sulfonamides in ) .

What experimental precautions mitigate sulfonamide reactivity issues?

Answer:

Moisture Control: Conduct reactions under anhydrous conditions (molecular sieves, nitrogen atmosphere).

Acidic Byproducts: Neutralize HCl (from sulfonyl chloride reactions) with excess base (e.g., NaHCO).

Light Sensitivity: Store solutions in amber vials to prevent photodegradation.

Reference: Analogous protocols for -(phenoxyphenyl) derivatives are detailed in .

How to troubleshoot low yields in sulfonamide synthesis?

Answer:

Amine Protection: If the piperidine amine is reactive, protect it with Boc groups before sulfonylation.

Solvent Optimization: Switch from DCM to THF or DMF to improve solubility.

Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride-amine coupling.

Case Study: highlights successful piperidine functionalization via optimized solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.